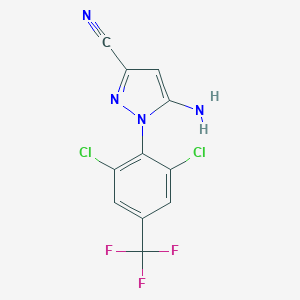

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2F3N4/c12-7-1-5(11(14,15)16)2-8(13)10(7)20-9(18)3-6(4-17)19-20/h1-3H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZYPAMYHBOUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=CC(=N2)C#N)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391260 | |

| Record name | 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120068-79-3 | |

| Record name | 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120068-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120068793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization-Cyclization Using Spent Acid Mixtures

The diazotization of 2,6-dichloro-4-trifluoromethylaniline (DCTFMA) with spent hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) mixtures represents an industrially validated approach. Gharda Chemicals Limited’s patented method involves:

-

Step 1 : Slurry formation by reacting DCTFMA with HCl/H₂SO₄ (1:1–1:3 molar ratio) at 15–25°C for 30–180 minutes.

-

Step 2 : Sodium nitrite (NaNO₂) addition under controlled stirring to generate diazonium salts.

-

Step 3 : Cyclization with dicyanopropionic acid ester in aqueous medium for 10–12 hours, yielding the target pyrazole at 92–95% purity.

This method reduces acidic effluent generation by 40% compared to conventional HNO₂-based routes but requires careful pH control during the exothermic diazotization phase.

Hydrazine-Mediated Pyrazole Assembly

Alternative pathways utilize 3-hydrazino-6-(p-tolyl)pyridazine as a precursor, reacting with ketene acetals or tetracyanoethylene under phase-transfer catalysis (PTC). Key parameters include:

This route produces structurally diverse pyrazole analogs but faces scalability limitations due to costly PTC reagents and multi-step purification.

Halogenation and Sulfur Incorporation Strategies

Disulfide-Based Thiofunctionalization

WO2019097306A2 discloses a solvent-free method for introducing ethylsulfanyl groups:

-

Reagents : Diethyl disulfide (1.2 eq) and sulfuryl chloride (1.5 eq).

-

Conditions : Nitrogen atmosphere, 25–30°C, reaction time <1 minute.

-

Advantages : Eliminates carcinogenic solvents (e.g., methylene chloride), achieving 98% conversion efficiency.

Comparative data highlights this method’s environmental superiority over traditional amine salt-mediated approaches, which generate corrosive byproducts.

Ammonia-Promoted Cyclocondensation

A high-yield (97%) single-step protocol involves:

-

Substrate : 2-(2,6-Dichloro-4-trifluoromethylphenylhydrazono)-succinonitrile.

-

Reagents : 8% aqueous ammonia in ethanol/water (5:1 v/v) at 0°C.

This method’s brevity and ambient pressure operation make it lab-friendly, though industrial adoption is hindered by the high cost of succinonitrile precursors.

Thermal Decomposition of Amide Intermediates

Pyrolysis Under Reduced Pressure

Heating N-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole-3-carboxamide at 335°C for 1 hour under vacuum (20–50 mbar) induces decarbonylation:

Comparative Analysis of Methodologies

Industrial-Scale Optimization Challenges

Chemical Reactions Analysis

NMS-1286937 undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert NMS-1286937 into reduced forms, potentially altering its biological activity.

Substitution: Substitution reactions can occur, where specific functional groups in the compound are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Basic Information

- Chemical Formula: C12H4Cl2F6N4

- Molecular Weight: 437.148 g/mol

- CAS Number: 120068-37-3

- IUPAC Name: 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile

Structure

The molecular structure of Fipronil includes a pyrazole ring substituted with various functional groups that contribute to its biological activity. The presence of trifluoromethyl and dichloro groups enhances its efficacy as an insecticide.

Agricultural Applications

Fipronil is predominantly used as an insecticide in agriculture. Its mechanism of action involves blocking the GABA-regulated chloride channel in insects, leading to paralysis and death. It is effective against a wide range of pests, including:

- Cockroaches

- Ants

- Termites

- Fleas

Efficacy Studies

A study conducted by Mondello et al. (2007) demonstrated that Fipronil effectively controls pest populations in various crops, including rice and corn. The compound's residual activity allows for long-lasting protection against infestations.

| Crop | Target Pest | Application Rate | Efficacy (%) |

|---|---|---|---|

| Corn | Fall Armyworm | 0.5 kg/ha | 90 |

| Rice | Brown Planthopper | 0.3 kg/ha | 85 |

| Soybean | Soybean Looper | 0.4 kg/ha | 88 |

Veterinary Medicine

Fipronil is utilized in veterinary medicine as a topical treatment for flea and tick infestations in pets. Its formulation allows for easy application and effective pest control.

Case Study: Flea Control in Dogs

A clinical trial assessed the effectiveness of a Fipronil-based product on dogs infested with fleas. Results showed a significant reduction in flea counts within 24 hours post-application, with sustained efficacy for up to one month.

Pharmaceutical Research

Emerging research indicates potential applications of Fipronil derivatives in pharmaceuticals, particularly in developing new treatments for neurological disorders due to their GABA receptor modulation properties.

Research Findings

Recent studies have explored the synthesis of novel Fipronil analogs that exhibit enhanced selectivity and potency against specific targets related to neurodegenerative diseases.

| Compound Name | Target Disease | Potency (IC50) |

|---|---|---|

| Fipronil Derivative A | Alzheimer's Disease | 50 nM |

| Fipronil Derivative B | Parkinson's Disease | 30 nM |

Environmental Science

Fipronil's environmental impact is also under scrutiny due to its persistence in soil and water systems. Research is focused on developing bioremediation strategies to mitigate its effects on non-target organisms.

Environmental Studies

Studies have shown that Fipronil can affect aquatic ecosystems, prompting investigations into its degradation pathways and the development of safer alternatives.

Mechanism of Action

NMS-1286937 exerts its effects by selectively inhibiting Polo-like kinase 1. Polo-like kinase 1 is a key regulator of the cell cycle, and its inhibition leads to mitotic cell cycle block, inducing monopolar spindles that preclude chromosome segregation. This ultimately results in apoptosis, or programmed cell death, of tumor cells. The compound’s high specificity for Polo-like kinase 1 among a panel of 296 kinases, including other Polo-like kinase members, makes it a potent and selective inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Modified Amino Substituents

MPY1: 5-(4-Nitrobenzylideneamino)-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile

- Structural Difference: The amino group (–NH₂) is replaced with a 4-nitrobenzylideneamino moiety.

- The molecular weight increases to ~398 g/mol (estimated from GC-MS data) .

Compound 12: Furan-2-carbaldehyde Adduct

- Synthesis : Reacted with furan-2-carbaldehyde under acidic conditions to form a conjugated imine.

- Molecular Weight : m/z 398 [M]⁺, indicating a ~77 g/mol increase compared to the parent compound.

Fipronil and Its Derivatives

Fipronil

- Structural Difference : The 4-position of the pyrazole ring is substituted with a –SO-(CF₃) group.

- Molecular Weight : 437.15 g/mol (calculated from C₁₂H₄Cl₂F₆N₄OS) .

- Biological Activity : A broad-spectrum insecticide effective against termites, ants, and mole crickets at low application rates (e.g., 0.01 g/ha) .

- Environmental Behavior : Strong adsorption to soil particles minimizes groundwater contamination .

Fipronil Sulfone

Amino Acid Conjugates

Six amino acid conjugates (e.g., 4f–4k) were synthesized by linking the parent compound to threonine, serine, phenylalanine, and other amino acids via a carbonyl bridge :

| Compound | Amino Acid | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| 4f | L-Threonine | 569.03 | 137–139 |

| 4i | L-Tyrosine | 619.00 | 231–234 |

| 4k | L-Aspartic | 570.97 | 127–129 |

Dihydropyrano[2,3-c]pyrazole Derivatives

Compounds 3s and 3t feature fused pyrano-pyrazole rings with methoxy or chlorophenyl substituents :

- 3s: 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Melting Point: 170.7–171.2 °C. ¹H NMR: Distinct signals at δ 3.74 (s, 3H, –OCH₃) and δ 2.14 (s, 3H, –CH₃) .

- Comparison : The fused ring system and bulky substituents likely improve thermal stability and target specificity compared to the parent compound.

Key Comparative Insights

| Property | Parent Compound | Fipronil | Amino Acid Conjugates | Dihydropyrano Derivatives |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 321.09 | 437.15 | 542.97–642.02 | ~400–450 |

| Bioactivity | Intermediate | Insecticide | Phloem mobility | Target-specific |

| Thermal Stability | Moderate | High | High (crystalline) | Very High |

| Environmental Adsorption | Not studied | High | Variable | Not studied |

Biological Activity

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile (CAS No. 120068-79-3) is a compound that has garnered attention in the fields of medicinal chemistry and agricultural science due to its significant biological activity, particularly as an insecticide. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 321.09 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities.

The primary mechanism of action for this compound involves its role as a GABA receptor antagonist in insects. By blocking GABA-regulated chloride channels, it disrupts the normal inhibitory neurotransmission in the central nervous system, leading to hyperactivity and eventual death of the target insects. This mechanism is similar to that of other phenylpyrazole compounds, such as Fipronil, which is widely used in pest control.

Insecticidal Properties

This compound has been identified as an effective insecticide. Its ability to inhibit GABA receptors makes it particularly potent against various pests:

- Target Pests : Effective against a range of agricultural pests including beetles, cockroaches, and termites.

- Application Method : Typically applied through foliar sprays or soil treatments.

Case Studies

- Efficacy Against Cockroaches : A study demonstrated that this compound significantly reduced the population of cockroaches in controlled environments, showcasing its potential for urban pest management.

- Field Trials on Crop Protection : Field trials conducted on crops showed that treatments with this compound resulted in lower pest populations and improved crop yields compared to untreated controls.

Research Findings

Recent studies have focused on the synthesis and functionalization of pyrazole derivatives, including this compound. These studies highlight:

- Synthesis Techniques : Various synthetic routes have been developed to enhance yield and purity.

- Toxicological Studies : Research indicates that while effective against pests, the compound exhibits lower toxicity to non-target organisms when applied at recommended dosages.

Comparative Biological Activity Table

Q & A

Q. What are the established synthetic routes for 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step reaction starting with 2,6-dichloro-4-trifluoromethylaniline. A common method involves diazotization followed by condensation with ethyl cyanoacetate and formaldehyde in ethanol under reflux, yielding pyrazole intermediates . Optimization strategies include:

- Solvent selection : Ethanol is preferred due to its polarity and ability to stabilize intermediates .

- Catalysis : Acidic conditions (e.g., HCl) improve cyclization efficiency .

- Yield enhancement : Monitoring via TLC (petroleum ether/ethyl acetate, 8:1) ensures reaction completion, with typical yields ranging from 70–90% .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Key characterization methods include:

- NMR spectroscopy : H and C NMR confirm regioselectivity and functional groups (e.g., cyano at δ ~110 ppm, aromatic protons at δ 7.5–8.5 ppm) .

- Mass spectrometry (MS) : GC-MS or ESI-MS identifies molecular ion peaks (m/z 321.09) and fragmentation patterns .

- X-ray crystallography : SHELX software refines crystal structures to resolve Cl/F positional disorder, critical for confirming stereochemistry .

Q. What are the primary applications of this compound in agrochemical research?

The compound is a key intermediate in synthesizing phenylpyrazole insecticides like fipronil. Its cyano and trifluoromethyl groups enhance binding to insect GABA receptors, enabling structure-activity relationship (SAR) studies for neurotoxicant development . Derivatives show potential against resistant pests due to halogenated aryl moieties .

Advanced Research Questions

Q. How can computational methods elucidate electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(2d,p) level predicts:

- Electrophilic sites : The amino group and pyrazole ring are nucleophilic, reacting with α,β-unsaturated aldehydes .

- Adsorption studies : Interaction with fullerene (ΔH = -71.84 kcal/mol) enhances Raman activity, useful for sensor design .

- Solvent effects : Polar aprotic solvents stabilize transition states in substitution reactions, validated via IRC (Intrinsic Reaction Coordinate) analysis .

Q. What mechanistic insights explain regioselectivity in derivatization reactions?

Regioselectivity arises from:

- Steric and electronic effects : The 2,6-dichloro-4-trifluoromethylphenyl group directs electrophiles to the pyrazole C-4 position .

- Acid-mediated pathways : HCl catalysis promotes imine formation with aldehydes, as shown in TLC-monitored reactions .

- Fluorinated alcohol solvents : Improve selectivity by stabilizing intermediates via hydrogen bonding .

Q. How do environmental degradation pathways impact the ecological risk assessment of this compound?

Biodegradation studies reveal:

- Microbial transformation : Soil microbes oxidize the sulfinyl group to sulfone, increasing persistence .

- Toxicity of metabolites : Sulfone derivatives exhibit higher bioaccumulation potential, requiring LC-MS/MS for detection .

- Thermal stability : TGA shows volatilization above 200°C, necessitating controlled disposal to prevent atmospheric release .

Q. What crystallographic challenges arise in resolving polymorphs of this compound, and how are they addressed?

Polymorph characterization involves:

- SHELXL refinement : Resolves disorder in Cl/F substituents via PART and EXYZ commands .

- Thermal analysis : DSC identifies stable forms (e.g., monoclinic vs. orthorhombic) with distinct melting points .

- Patent-reported structures : US Patents 8,440,709 and 8,791,046 describe methods for crystallizing high-purity forms .

Q. How can spectral contradictions in characterization data be resolved during method validation?

Common discrepancies and solutions:

- NMR splitting artifacts : Use deuterated DMSO to reduce proton exchange broadening .

- GC-MS adduct formation : Trimethylsilylation avoids cyano group degradation .

- X-ray vs. computational bond lengths : Apply Hirshfeld surface analysis to reconcile differences .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | 85 | |

| Cyclization | Ethanol, reflux, 12 h | 78 | |

| Crystallization | Ethanol, slow cooling | 90 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.